Lithium 3-fluoropyridine-2-carboxylate Lithium 3-fluoropyridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 603310-20-9
VCID: VC3756247
InChI: InChI=1S/C6H4FNO2.Li/c7-4-2-1-3-8-5(4)6(9)10;/h1-3H,(H,9,10);/q;+1/p-1
SMILES: [Li+].C1=CC(=C(N=C1)C(=O)[O-])F
Molecular Formula: C6H3FLiNO2
Molecular Weight: 147.1 g/mol

Lithium 3-fluoropyridine-2-carboxylate

CAS No.: 603310-20-9

Cat. No.: VC3756247

Molecular Formula: C6H3FLiNO2

Molecular Weight: 147.1 g/mol

* For research use only. Not for human or veterinary use.

Lithium 3-fluoropyridine-2-carboxylate - 603310-20-9

Specification

CAS No. 603310-20-9
Molecular Formula C6H3FLiNO2
Molecular Weight 147.1 g/mol
IUPAC Name lithium;3-fluoropyridine-2-carboxylate
Standard InChI InChI=1S/C6H4FNO2.Li/c7-4-2-1-3-8-5(4)6(9)10;/h1-3H,(H,9,10);/q;+1/p-1
Standard InChI Key POYLONJDIWUFHZ-UHFFFAOYSA-M
SMILES [Li+].C1=CC(=C(N=C1)C(=O)[O-])F
Canonical SMILES [Li+].C1=CC(=C(N=C1)C(=O)[O-])F

Introduction

Chemical Identity and Structural Characteristics

Lithium 3-fluoropyridine-2-carboxylate is a crystalline solid characterized by a pyridine ring with a fluorine substituent at the 3-position and a lithium carboxylate group at the 2-position. The compound is the lithium salt of 3-fluoropyridine-2-carboxylic acid, which forms through deprotonation of the carboxylic acid group .

Basic Information

ParameterDescription
Chemical NameLithium 3-fluoropyridine-2-carboxylate
Common SynonymsLithium 3-fluoropicolinate
CAS Registry Number603310-20-9
Molecular FormulaC₆H₃FLiNO₂
Molecular Weight147.03 g/mol
SMILES Notation[O-]C(=O)c1ncccc1F.[Li+]

Table 1. Chemical identity data for lithium 3-fluoropyridine-2-carboxylate

Structural Analysis

The compound features a planar pyridine ring with a fluorine atom at the 3-position, which significantly influences the electronic properties of the molecule. The carboxylate group at the 2-position coordinates with the lithium cation, creating a characteristic salt structure. This arrangement contributes to the compound's reactivity and its applications in organic synthesis .

Physical and Chemical Properties

Lithium 3-fluoropyridine-2-carboxylate exhibits distinct physical and chemical properties that make it valuable for various chemical transformations and applications.

Physical Properties

PropertyValue
Physical StateCrystalline solid
ColorWhite to off-white
Melting Point>300°C
SolubilitySoluble in polar solvents like water and alcohols; limited solubility in non-polar organic solvents

Table 2. Physical properties of lithium 3-fluoropyridine-2-carboxylate

Chemical Reactivity

The compound demonstrates several notable chemical characteristics:

  • The lithium carboxylate group serves as a nucleophilic center in various transformations

  • The fluorine substituent at the 3-position influences regioselectivity in subsequent reactions

  • The pyridine nitrogen can participate in coordination chemistry and hydrogen bonding

  • The compound can undergo transmetallation reactions with other metal salts

Synthesis Methods

Practical Synthesis Procedure

A practical and efficient method for the preparation of lithium 3-fluoropyridine-2-carboxylate involves the regioselective lithiation of 3-fluoropyridine followed by carboxylation. The synthesis procedure has been developed to provide high yields and purity of the desired product .

Regioselective Lithiation

The synthesis begins with 3-fluoropyridine, which can be regioselectively lithiated at either the C-2 or C-4 position depending on the reaction conditions. For the preparation of lithium 3-fluoropyridine-2-carboxylate, conditions favoring C-2 lithiation are employed .

ParameterCondition for C-2 Lithiation
Basen-Butyllithium
SolventDiethyl ether or tetrahydrofuran
Temperature-78°C to -10°C
Reaction Time1-2 hours

Table 3. Typical conditions for regioselective lithiation of 3-fluoropyridine at C-2 position

Carboxylation Process

Following lithiation, a quench procedure with carbon dioxide has been developed which conveniently provides the lithium carboxylate in high yield and purity. This process involves:

  • Introduction of carbon dioxide (typically as dry ice or from a cylinder) to the lithiated species

  • Formation of the lithium carboxylate salt in situ

  • Isolation of the pure compound through appropriate workup procedures

The reaction scheme can be represented as:

3-Fluoropyridine → 2-Lithio-3-fluoropyridine → Lithium 3-fluoropyridine-2-carboxylate

Alternative Synthesis Approaches

While the direct lithiation approach is common, alternative synthetic routes have been explored to address limitations such as the use of hazardous reagents (n-butyllithium) and harsh reaction conditions.

From 3-Fluoropyridine-2-Carboxylic Acid

Another approach involves the preparation of 3-fluoropyridine-2-carboxylic acid first, followed by treatment with lithium hydroxide or lithium carbonate to form the lithium salt:

3-Fluoropyridine-2-carboxylic acid + LiOH → Lithium 3-fluoropyridine-2-carboxylate + H₂O

This method provides a safer alternative but may require additional purification steps.

Limitations of Current Methods

Current synthesis methods have several limitations, including:

  • The use of n-butyllithium, which presents certain dangers in handling

  • Low yields (approximately 40% for some procedures)

  • The high cost of the starting material 3-fluoropyridine

  • Requirements for low temperatures (-70°C to -78°C) in the lithiation step

Applications and Uses

Lithium 3-fluoropyridine-2-carboxylate has found applications in various fields of chemistry and pharmaceutical development.

Synthetic Intermediate

The compound serves as a valuable synthetic intermediate for:

  • Preparation of 3-fluoropyridine-2-carboxylic acid derivatives

  • Synthesis of fluorinated heterocyclic compounds with potential biological activity

  • Formation of amides, esters, and other functional derivatives

Pharmaceutical Research

In pharmaceutical research, the compound and its derivatives have been investigated for:

  • Development of novel drug candidates

  • Synthesis of molecules with enhanced metabolic stability due to the presence of the fluorine atom

  • Preparation of compounds with improved bioavailability and membrane permeability

Building Block for Supramolecular Chemistry

Recent research has explored the use of fluorinated pyridine carboxylate derivatives in supramolecular chemistry:

  • Design of molecular building blocks for self-assembly

  • Construction of compounds capable of forming hydrogen-bonding arrays

  • Development of materials with unique crystal packing arrangements

Related Compounds and Derivatives

Comparison with Structural Analogs

CompoundMolecular FormulaKey Structural DifferenceCAS Number
Lithium 3-fluoropyridine-2-carboxylateC₆H₃FLiNO₂Reference compound603310-20-9
3-Fluoropyridine-2-carboxylic acidC₆H₄FNO₂Protonated form (acid)152126-31-3
Methyl 3-fluoropyridine-2-carboxylateC₇H₆FNO₂Methyl ester derivative869108-35-0
2-Fluoropyridine-3-carboxylic acidC₆H₄FNO₂Regioisomer with F at position 2393-55-5
6-Bromo-3-fluoropyridine-2-carboxylic acidC₆H₃BrFNO₂Additional bromo substituent1052714-48-3

Table 4. Structural comparison of lithium 3-fluoropyridine-2-carboxylate with related compounds

Derivative Synthesis and Properties

Several derivatives have been synthesized from lithium 3-fluoropyridine-2-carboxylate or related compounds:

N-(Pyridine-2-carbonyl)pyridine-2-carboxamides

Recent research has reported the synthesis and crystal structures of N-(pyridine-2-carbonyl)pyridine-2-carboxamide derivatives, including those with fluorine substituents. These compounds have been investigated for their potential applications in supramolecular chemistry .

The crystal structures of these derivatives reveal interesting packing arrangements:

  • Compounds without fluorine substituents show double layers of parallel molecules alternating with perpendicularly oriented double layers

  • Fluorinated derivatives demonstrate different packing arrangements, with molecules arranged in a longitudinal, tubular manner along the crystallographic axis

Conversion to 3-Fluoropyridine-2-methanol

Lithium 3-fluoropyridine-2-carboxylate can serve as a precursor in the synthesis of 3-fluoropyridine-2-methanol, which has applications in pharmaceutical research. Traditional synthetic routes for this conversion involve:

  • Reduction of the carboxylate group to form the alcohol

  • Multi-step processes that may include the formation of esters or other intermediates

Hazard CategoryClassificationPrecautionary Statements
Skin IrritationCategory 2Causes skin irritation
Eye IrritationCategory 2ACauses serious eye irritation
Specific Target Organ Toxicity - Single ExposureCategory 3May cause respiratory irritation

Table 5. Hazard classification based on related fluorinated pyridine carboxylic acids

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